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Compound of Interest

Compound Name: Maleamic acid

Cat. No.: B7728437 Get Quote

A comprehensive guide to the structural elucidation of maleamic acid using Nuclear Magnetic

Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides a

comparative analysis with its precursor, maleic anhydride, and its geometric isomer, fumaramic

acid, supported by experimental data and detailed protocols.

The synthesis of maleamic acid from maleic anhydride is a fundamental reaction in organic

chemistry, often used to introduce a carboxylic acid and an amide functional group in a single

molecule. The confirmation of the resulting Z-configuration of the double bond is crucial, as the

E-isomer, fumaramic acid, possesses different physical and chemical properties. This guide

details the spectroscopic methods used to unequivocally validate the structure of maleamic
acid.

Spectroscopic Data Comparison
The structural differences between maleamic acid, its starting material maleic anhydride, and

its isomer fumaramic acid are clearly discernible through NMR and FTIR spectroscopy. The

following tables summarize the key quantitative data for unambiguous identification.
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Compound
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

Maleamic Acid ~6.42 Doublet ~12.1
Olefinic Proton

(Hα)

~6.28 Doublet ~12.1
Olefinic Proton

(Hβ)

~8.53, ~8.18 Broad Singlets -
Amide Protons (-

NH2)

~15.3 Broad Singlet -
Carboxylic Acid

Proton (-COOH)

Maleic Anhydride ~7.10 Singlet - Olefinic Protons

Fumaramic Acid ~6.90 Doublet ~15.5 Olefinic Proton

~6.60 Doublet ~15.5 Olefinic Proton

Note: Chemical shifts can vary slightly depending on the solvent and concentration.
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Compound Chemical Shift (ppm) Assignment

Maleamic Acid ~167.7 Carboxylic Carbonyl (C=O)

~165.0 Amide Carbonyl (C=O)

~136.6 Olefinic Carbon

~131.0 Olefinic Carbon

Maleic Anhydride ~164.9 Carbonyl Carbons (C=O)

~136.6 Olefinic Carbons

Fumaramic Acid ~171.2 Carboxylic Carbonyl (C=O)

~168.1 Amide Carbonyl (C=O)

~135.2 Olefinic Carbon

~132.5 Olefinic Carbon
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Compound
Key Absorption Bands
(cm⁻¹)

Functional Group
Assignment

Maleamic Acid 3400-3200 (broad)
N-H Stretch (Amide) & O-H

Stretch (Carboxylic Acid)

~1700 C=O Stretch (Carboxylic Acid)

~1650 C=O Stretch (Amide I)

~1600 C=C Stretch

~1550 N-H Bend (Amide II)

Maleic Anhydride ~1850 & ~1780
C=O Stretch (Anhydride,

symmetric & asymmetric)[1][2]

~1630 C=C Stretch[3]

Fumaramic Acid 3400-3200 (broad)
N-H Stretch (Amide) & O-H

Stretch (Carboxylic Acid)

~1700 C=O Stretch (Carboxylic Acid)

~1650 C=O Stretch (Amide I)

~980 C-H bend (trans C=C)

Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:

Dissolve approximately 10-20 mg of the sample (maleamic acid) in 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if

necessary.

2. Instrumentation and Data Acquisition:
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Spectrometer: A 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio

(typically 8-16 scans).

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-

to-noise ratio (typically 128 scans or more).

FTIR Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a universal ATR

accessory.

Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
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The data is usually collected in the range of 4000-400 cm⁻¹.

Structural Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of

maleamic acid's structure.
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Synthesis

Spectroscopic Analysis

FTIR Data Interpretation NMR Data Interpretation

Comparative Analysis

Maleic Anhydride

Ring Opening Reaction

Ammonia

Maleamic Acid

FTIR Spectroscopy NMR Spectroscopy

Observe:
- Broad N-H/O-H stretch

- Two C=O stretches
- C=C stretch

1H NMR:
- Two doublets for olefinic H

- J ≈ 12 Hz

13C NMR:
- Four distinct carbon signals

Conclusion:
Presence of Amide,
Carboxylic Acid, and

Alkene Functional Groups

Compare to Maleic Anhydride:
- Absence of anhydride C=O peaks
- Presence of amide & acid peaks

Conclusion:
- Cis (Z) configuration

- Confirms Maleamic Acid Structure

Compare to Fumaramic Acid:
- J(H,H) cis coupling (~12 Hz)

vs. trans coupling (~15 Hz)

Final Structure Validation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic validation of maleamic acid.
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Logical Framework for Structure Determination
The following diagram outlines the logical relationships between the spectroscopic data and the

confirmed structure of maleamic acid.

Observed Spectroscopic Data

Inferred Structural Features

Structure Confirmation

FTIR:
- N-H & O-H stretches

- Amide & Carboxylic C=O

Presence of:
- Amide group (-CONH2)

- Carboxylic acid group (-COOH)
- C=C double bond

Indicates

1H NMR:
- Two olefinic protons

- J ≈ 12 Hz

Confirms

Cis (Z) Stereochemistry of C=C

Determines

13C NMR:
- Four distinct carbons

Unique Carbon Environments

Supports

Confirmed Structure:
Maleamic Acid

Leads to Leads to Leads to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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